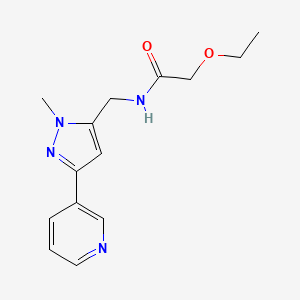
2-ethoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-ethoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H18N4O2 and its molecular weight is 274.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-ethoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C15H20N4O2 with a molecular weight of 288.34 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazole, including compounds similar to this compound, exhibit significant antibacterial properties. For instance, a study assessed various pyrazole derivatives for their ability to inhibit bacterial biofilm formation and quorum sensing, which are critical factors in bacterial virulence and resistance .
Key Findings:
- The compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria.
- It was particularly effective in disrupting biofilm formation, which is crucial for treating chronic infections.
Antiviral Activity
The antiviral potential of heterocyclic compounds has been well-documented. A review highlighted that pyrazole derivatives can inhibit viral replication and exhibit cytotoxic effects against various viruses, including HIV and other RNA viruses .
Case Study:
In vitro studies indicated that certain pyrazole derivatives demonstrated EC50 values (the concentration required to achieve half-maximal effect) in the low micromolar range against HIV type 1, suggesting that modifications to the pyrazole structure could enhance antiviral efficacy .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular targets involved in bacterial cell wall synthesis or viral replication processes. The presence of the pyridine and pyrazole moieties likely contributes to its binding affinity and biological activity.
Comparative Data Table
| Activity | Compound | EC50/IC50 Values | Target Pathogen/Virus |
|---|---|---|---|
| Antibacterial | 2-Ethoxy-N-(pyrazole derivative) | Varies (µM range) | Gram-positive/negative bacteria |
| Antiviral | Pyrazole derivatives (similar structure) | EC50 ~ 3.98 µM | HIV type 1 |
| Cytotoxicity | Various pyrazole derivatives | CC50 > 100 µM | Human cell lines |
Eigenschaften
IUPAC Name |
2-ethoxy-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-20-10-14(19)16-9-12-7-13(17-18(12)2)11-5-4-6-15-8-11/h4-8H,3,9-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULRHCPJYSUZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=CC(=NN1C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














